molecular formula C9H8N2O2 B8348943 2-(N-Formylaminomethyl)benzoxazole

2-(N-Formylaminomethyl)benzoxazole

Cat. No.: B8348943
M. Wt: 176.17 g/mol
InChI Key: DZWRNEIBYOHTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Formylaminomethyl)benzoxazole (CAS 58037-05-1) is a chemical compound with the molecular formula C 9 H 8 N 2 O 2 and is a derivative of the benzoxazole scaffold . Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused with a 1,3-oxazole ring, and they are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and ability to interact with multiple biological targets . This specific derivative serves as a valuable building block and intermediate in organic synthesis and drug discovery research. The core benzoxazole structure is a key pharmacophore in developing novel therapeutic agents. 2-Substituted benzoxazole derivatives, in particular, have demonstrated a wide spectrum of significant biological potentials in scientific literature . Notably, such derivatives have shown potent antibacterial activity , especially against Gram-negative bacteria like Escherichia coli , with studies linking their efficacy to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial drugs . Furthermore, related benzoxazole compounds exhibit promising anticancer and anti-angiogenic properties . Research indicates that some derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis, thereby reducing cancer cell proliferation and inducing apoptosis . The scaffold's versatility also extends to other research areas, including anti-psoriatic applications , where certain benzoxazole acetic acid derivatives have shown significant efficacy in reducing skin inflammation and psoriatic lesions in preclinical models . The primary research value of this compound lies in its use as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new candidates for antimicrobial, anticancer, and anti-inflammatory applications . Its structure allows for further functionalization, making it a crucial starting point in the synthesis of compound libraries for high-throughput screening. Intended Use and Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)formamide

InChI

InChI=1S/C9H8N2O2/c12-6-10-5-9-11-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,10,12)

InChI Key

DZWRNEIBYOHTSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CNC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Benzoxazole Derivatives and Their Properties

Compound Name/Structure Substituents/Modifications Key Applications/Findings References
BF-227 2-(Dimethylaminothiazol)ethenyl; 6-fluoroethoxy PET imaging agent for amyloid plaques in Alzheimer’s; High BBB permeability and Aβ affinity
2-(Benzyl)-5-(carbonylamino)benzoxazoles p-substituted benzyl; carbonylamino Antimicrobial activity against Gram-positive/-negative bacteria and Candida species
BSPA-Osmium complexes 2-(benzoxazole-2-yl-sulfanyl)-N-phenylacetamide Coordination chemistry with rare metals; potential catalytic or bioactive applications
Benzimidazole derivatives Nitrogen substitution in heterocycle Anti-inflammatory, neuroleptic, and antibacterial activities; distinct synthesis routes

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : In BF-227, the 6-fluoroethoxy group enhances BBB penetration and metabolic stability, critical for in vivo imaging .
  • Sulfur-Containing Ligands : The sulfanyl group in BSPA-Osmium complexes facilitates metal coordination, suggesting applications in catalysis or photochemistry .
  • N-Substitution in Benzimidazoles : Replacing oxygen with nitrogen alters electronic density, improving binding to biological targets like enzymes or receptors .

Q & A

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli .
  • Cytotoxicity screening : MTT assay on L929 fibroblasts or HeLa cells, with IC₅₀ values <50 μM indicating therapeutic potential .
  • In silico ADMET profiling : SwissADME for bioavailability and ProTox-II for hepatotoxicity/mutagenicity risks .

How can photostability and excited-state intramolecular proton transfer (ESIPT) be assessed in benzoxazole-based fluorophores?

Q. Advanced

  • UV-Vis/fluorescence spectroscopy : Monitor emission shifts (e.g., 450→550 nm) under varying pH or solvent polarity .
  • Theoretical calculations : TD-DFT to map ESIPT pathways (e.g., HOMO→LUMO transitions in 2-(2’-hydroxyphenyl) derivatives) .
  • Accelerated photodegradation : Expose compounds to UV light (λ = 365 nm) and track decay kinetics using HPLC .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced
Discrepancies often arise from:

  • Catalyst variability : Nanocatalysts (e.g., CuO NPs) may yield >90% vs. PPA (70–80%) due to higher surface area .
  • Biological assay conditions : Variations in cell lines (e.g., L929 vs. HepG2) or incubation times affect IC₅₀ values .
    Solutions include:
  • Replicating protocols with standardized reagents (e.g., Sigma-Aldridch 2-aminophenol) .
  • Meta-analysis of SAR trends across published analogs .

What experimental design considerations are critical for developing benzoxazole-based PET imaging probes?

Q. Advanced

  • BBB permeability : LogP values ~2–3 (optimal for brain uptake) .
  • Target specificity : Radiolabel (e.g., ¹⁸F) incorporation at the 6-(2-fluoroethoxy) position enhances amyloid-β binding .
  • In vivo validation : MicroPET imaging in transgenic mouse models to quantify plaque binding (SUV ratio >1.5) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., formic acid) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

How can computational modeling guide the design of this compound derivatives with improved properties?

Q. Advanced

  • Docking studies : Identify key residues (e.g., His382 in Abl kinase) for binding using Glide or GOLD .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize substituents .
  • ADMET prediction : BOILED-Egg model to optimize gastrointestinal absorption and BBB penetration .

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